1,1,3,3,4,4,4-Heptafluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,4,4,4-Heptafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H3F7O. This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of heptafluorobutyryl fluoride with a suitable nucleophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce fluorine atoms into the organic substrate. The reaction conditions are carefully monitored to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,3,3,4,4,4-Heptafluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 1,1,3,3,4,4,4-Heptafluorobutan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence biological pathways, making it a valuable tool in research.
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound shares a similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with similar properties but different applications.
Uniqueness: 1,1,3,3,4,4,4-Heptafluorobutan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
370862-34-3 |
---|---|
Molecular Formula |
C4HF7O |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
1,1,3,3,4,4,4-heptafluorobutan-2-one |
InChI |
InChI=1S/C4HF7O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |
InChI Key |
HXGGILLNHZCSPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.